4-Phenylbutan-2-yl 4-phenylbutanoate
Description
4-Phenylbutan-2-yl 4-phenylbutanoate is an ester compound derived from 4-phenylbutan-2-ol and 4-phenylbutanoic acid. Structurally, it features a phenyl group attached to the fourth carbon of both the alcohol and acid moieties (Figure 1).
Properties
CAS No. |
87228-45-3 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-phenylbutan-2-yl 4-phenylbutanoate |
InChI |
InChI=1S/C20H24O2/c1-17(15-16-19-11-6-3-7-12-19)22-20(21)14-8-13-18-9-4-2-5-10-18/h2-7,9-12,17H,8,13-16H2,1H3 |
InChI Key |
AEDIKIWAWYSOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)OC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbutan-2-yl 4-phenylbutanoate typically involves esterification reactions. One common method is the reaction of 4-phenylbutanoic acid with 4-phenylbutan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutan-2-yl 4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-phenylbutanoic acid or 4-phenylbutanone.
Reduction: Formation of 4-phenylbutan-2-ol.
Substitution: Formation of substituted phenylbutanoates.
Scientific Research Applications
4-Phenylbutan-2-yl 4-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylbutan-2-yl 4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active phenylbutanoic acid derivatives, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Features :
- Ester backbone: The ester linkage bridges 4-phenylbutan-2-ol and 4-phenylbutanoic acid.
- Branched alcohol moiety: The 4-phenylbutan-2-yl group introduces steric bulk compared to simpler alcohols like ethanol or methanol.
- Aromatic substitution : Dual phenyl groups may enhance lipophilicity, influencing solubility and biological interactions.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The branched structure of this compound likely increases its boiling point and logP compared to linear esters.
- Ethyl and methyl esters exhibit lower viscosity and higher volatility, making them preferable for GC analysis (e.g., GC response factors for related compounds in ).
Antitumor Activity:
- 4-Phenylbutanoic acid enhances apoptosis in lung cancer cells and modulates ER stress . However, in cancer cachexia models, it paradoxically hastened muscle loss .
- Fullerene-4-phenylbutanoate conjugates demonstrated cytotoxic effects on A549 lung cancer cells, suggesting esterified forms retain bioactivity .
Chemical Chaperone Activity:
- 4-Phenylbutanoic acid is a known ER stress inhibitor , while ester derivatives could serve as prodrugs with delayed metabolism.
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